molecular formula C20H17N3O6S2 B2629812 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate CAS No. 877650-88-9

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate

Cat. No.: B2629812
CAS No.: 877650-88-9
M. Wt: 459.49
InChI Key: OVUPHKZDFQWTEZ-UHFFFAOYSA-N
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Description

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate is a useful research compound. Its molecular formula is C20H17N3O6S2 and its molecular weight is 459.49. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Potential of Thiadiazole Derivatives

Thiadiazole derivatives, which include the core structure of the compound , have been widely recognized for their diverse pharmacological potential. Notably, 1,3,4-thiadiazole and its derivatives have been found to exhibit extensive pharmacological activities. This is believed to be due to the presence of the toxophoric N2C2S moiety, which confers unique properties. These compounds possess significant anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The development of hybrid molecules through the combination of different molecules in one frame may lead to compounds with interesting biological profiles, as reported in recent studies (Mishra et al., 2015).

Biological Activity of 1,3,4-Thia(oxa)diazole Systems

The 1,3,4-thiadiazole and 1,3,4-oxadiazole heterocycles are critical pharmacophore scaffolds with vast chemical modification possibilities and diverse pharmacological potential. The analysis of literature data about the biological activity of non-condensed heterocyclic systems based on 1,3,4-thia(oxa)diazole rings has highlighted their importance for modern bioorganic and medicinal chemistry. These systems have been identified as the main structural component of biological agents with antimicrobial, anti-inflammatory, analgetic, antitumor, antitubercular, and antiviral activity. Moreover, the combination of these core structures with various heterocycles often leads to a synergistic effect in pharmacological activities (Lelyukh, 2019).

Applications in Medicinal Chemistry

The compound in discussion shares structural features with quinazoline derivatives, which have been extensively studied and utilized in certain specific biological activities. Quinazoline-4(3H)-one and its derivatives constitute an important class of fused heterocycles found in numerous naturally occurring alkaloids. Over time, newer and more complex variants of quinazolinone structures are being discovered. The stability of the quinazolinone nucleus has inspired researchers to introduce many bioactive moieties to this nucleus, creating new potential medicinal agents. The antibacterial activity of quinazoline derivatives on various bacterial strains has been documented, emphasizing the importance of these compounds in countering antibiotic resistance (Tiwary et al., 2016).

Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6S2/c1-27-13-6-4-12(5-7-13)18(26)29-16-9-28-14(8-15(16)24)10-30-20-23-22-19(31-20)21-17(25)11-2-3-11/h4-9,11H,2-3,10H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUPHKZDFQWTEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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